Ethyl 3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxylate
Description
Ethyl 3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxylate is a synthetic benzofuran derivative characterized by a benzofuran core substituted at position 2 with an ethyl carboxylate group and at position 3 with a 2-(4-methoxyphenyl)acetamido moiety. The 4-methoxyphenyl group in this compound may enhance lipophilicity and receptor binding compared to simpler substituents, though specific biological data for this compound remain unexplored in the provided literature.
Properties
IUPAC Name |
ethyl 3-[[2-(4-methoxyphenyl)acetyl]amino]-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-3-25-20(23)19-18(15-6-4-5-7-16(15)26-19)21-17(22)12-13-8-10-14(24-2)11-9-13/h4-11H,3,12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNQTRVSSYOBEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenolic compounds and appropriate reagents.
Introduction of the Carboxylate Group: The carboxylate group is introduced through esterification reactions, often using ethyl chloroformate or similar reagents.
Substitution with the Acetamido Group: The acetamido group is introduced via acylation reactions, typically using acetic anhydride or acetyl chloride.
Attachment of the 4-Methoxyphenyl Moiety: The final step involves the substitution of the acetamido group with the 4-methoxyphenyl moiety, which can be achieved through nucleophilic substitution reactions.
Industrial production methods for this compound would involve optimizing these reaction conditions to achieve high yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
Ethyl 3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group or the benzofuran ring, leading to the formation of various substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxylate has several scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: This compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table highlights key differences between the target compound and two structurally related analogs from the literature:
Key Insights from Structural Variations
- In contrast, the methylsulfinyl group in is electron-withdrawing, possibly influencing redox activity and solubility . The chloroacetamido group in introduces strong electron-withdrawing effects, which could enhance electrophilic reactivity but may also increase toxicity risks .
- Pharmacological Implications :
Research Findings and Hypotheses
- Synthetic Accessibility :
- The ethyl carboxylate group in the target compound and suggests shared synthetic pathways, such as esterification or nucleophilic acyl substitution. The acetamido group in the target may be introduced via amidation of a precursor carboxylic acid, analogous to methods used for chloroacetamido derivatization in .
- Physicochemical Properties :
- The methoxy group in the target compound likely improves membrane permeability compared to the polar methylsulfinyl group in , though this may reduce aqueous solubility. The crystalline nature of (resolved via X-ray diffraction) contrasts with the undefined solid-state properties of the target compound .
Biological Activity
Ethyl 3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound has garnered attention due to its diverse biological activities, including potential therapeutic applications in various fields such as oncology, antimicrobial therapy, and inflammation modulation.
Chemical Structure and Properties
The compound features a benzofuran ring system fused with a carboxylate and an acetamido group substituted with a 4-methoxyphenyl moiety. The molecular formula for this compound is , and it has distinct physical properties that make it suitable for various applications:
| Property | Value |
|---|---|
| Molecular Weight | 336.37 g/mol |
| Density | 1.2 g/cm³ |
| Boiling Point | 274 °C |
| Melting Point | 166-170 °C |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may exert its effects by:
- Inhibiting Enzymatic Activity : It can inhibit enzymes involved in inflammatory pathways and cancer cell proliferation.
- Modulating Receptors : The compound may bind to receptors that regulate various biological processes, influencing cellular signaling pathways.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its ability to induce apoptosis in cancer cell lines, particularly breast cancer cells. The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to programmed cell death.
Antimicrobial Activity
This compound has shown promising antimicrobial activity against a range of pathogens. In vitro studies revealed:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis with Minimum Inhibitory Concentrations (MICs) ranging from 4.69 to 22.9 µM.
- Gram-negative bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa with MICs between 5.64 and 156.47 µM.
- Fungal strains : Exhibited antifungal properties against Candida albicans, with MIC values around 16.69 to 78.23 µM.
Anti-inflammatory Effects
The compound also possesses anti-inflammatory properties, potentially useful in treating conditions such as arthritis and other inflammatory diseases. It appears to inhibit the production of pro-inflammatory cytokines and modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB).
Case Studies
- Anticancer Study : A recent investigation into the effects of this compound on MCF-7 breast cancer cells showed a reduction in cell viability by approximately 70% at a concentration of 50 µM after 48 hours of treatment.
- Antimicrobial Efficacy : In a comparative study, the compound was tested against standard antibiotics, showing comparable or superior activity against resistant strains of bacteria, particularly in combination therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
